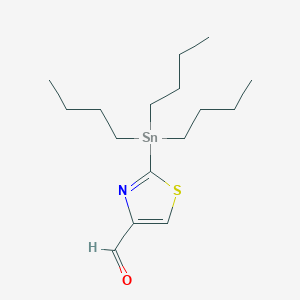
2-(Tributylstannyl)thiazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tributylstannyl)thiazole-4-carbaldehyde is an organotin compound with the molecular formula C16H29NOSSn and a molecular weight of 402.18 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a tributylstannyl group and an aldehyde functional group. It is primarily used as a reagent in organic synthesis, particularly in the Stille cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with tributylstannyl reagents. One common method is the Stille coupling reaction, where a thiazole derivative is coupled with a tributylstannyl halide in the presence of a palladium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
2-(Tributylstannyl)thiazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted thiazoles.
Oxidation Products: Thiazole-4-carboxylic acid.
Reduction Products: Thiazole-4-methanol.
科学的研究の応用
2-(Tributylstannyl)thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
作用機序
The mechanism of action of 2-(Tributylstannyl)thiazole-4-carbaldehyde primarily involves its role as a reagent in chemical reactions. In Stille coupling reactions, the compound acts as a nucleophile, where the tributylstannyl group facilitates the transfer of the thiazole moiety to an electrophilic partner, typically an aryl or vinyl halide, in the presence of a palladium catalyst . This results in the formation of a new carbon-carbon bond, which is crucial for the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
2-(Tributylstannyl)thiazole: Lacks the aldehyde functional group, making it less versatile in certain reactions.
2-Thiazolecarboxaldehyde: Lacks the tributylstannyl group, limiting its use in Stille coupling reactions.
2-(Tributylstannyl)-1,3-thiazole: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-(Tributylstannyl)thiazole-4-carbaldehyde is unique due to the presence of both the tributylstannyl and aldehyde functional groups. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C16H29NOSSn |
|---|---|
分子量 |
402.2 g/mol |
IUPAC名 |
2-tributylstannyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-1-4-2-7-3-5-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
InChIキー |
IZSBCUFKBRRYAJ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


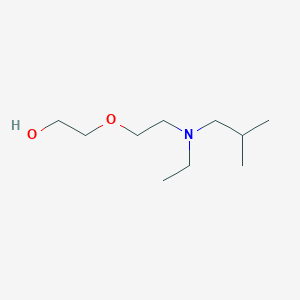
![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)


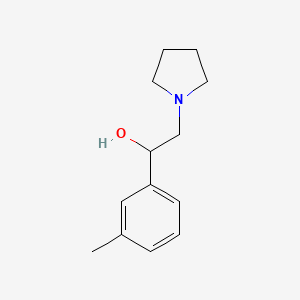
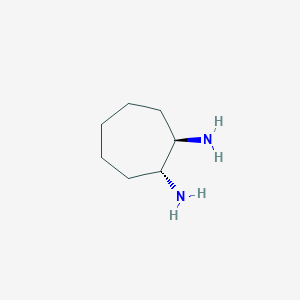
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)

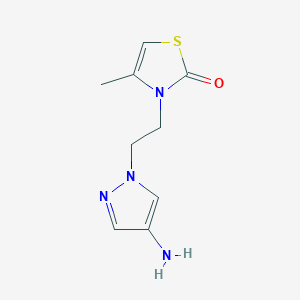

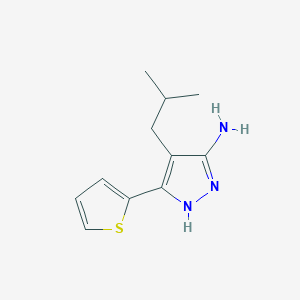


![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
